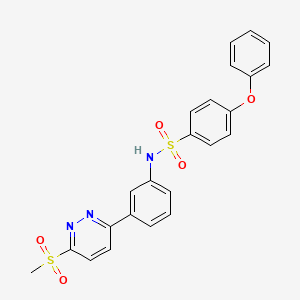

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Medicinal Chemistry

c-Met Inhibition: The compound has been investigated for its potential as a c-Met protein kinase inhibitor . The c-Met pathway plays a crucial role in cell growth, survival, and metastasis. Inhibition of c-Met has therapeutic implications for cancer treatment, particularly in targeting tumor growth and invasion .

Neuropharmacology

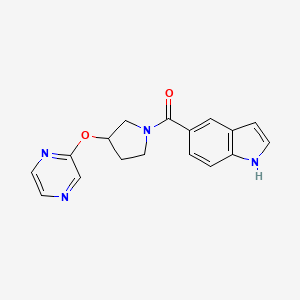

GABA A Modulation: Studies have revealed that this compound exhibits GABA A allosteric modulating activity . GABA A receptors are essential for inhibitory neurotransmission in the central nervous system. Modulating these receptors can impact anxiety, sedation, and other neurological processes .

Materials Science

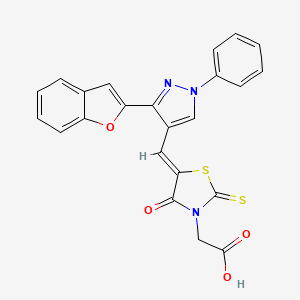

Polymer Components: Researchers have incorporated this compound into polymers for use in solar cells . Its unique structure contributes to the photovoltaic properties of these materials, potentially enhancing energy conversion efficiency .

Drug Discovery

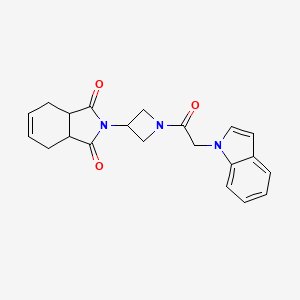

BACE-1 Inhibition: The compound has demonstrated BACE-1 (β-secretase 1) inhibition . BACE-1 is a key enzyme involved in the production of amyloid-beta peptides, which play a role in Alzheimer’s disease pathogenesis. Inhibiting BACE-1 is a promising strategy for developing Alzheimer’s therapeutics .

Synthetic Chemistry

1,2,3-Triazole-Fused Pyrazines and Pyridazines: The compound belongs to the family of 1,2,3-triazole-fused pyrazines and pyridazines . These heterocycles are obtained through various synthetic routes, including cyclization of heterocyclic diamines with nitrites or reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles. They offer diverse applications in medicinal chemistry, materials science, and beyond .

Structural Units

Fluorescent Probes and Polymers: Researchers have used these heterocycles as fluorescent probes due to their unique properties. Additionally, they serve as structural units in polymers , contributing to specific functionalities in materials .

Mécanisme D'action

Propriétés

IUPAC Name |

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-phenoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O5S2/c1-32(27,28)23-15-14-22(24-25-23)17-6-5-7-18(16-17)26-33(29,30)21-12-10-20(11-13-21)31-19-8-3-2-4-9-19/h2-16,26H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXOYDSINYNBGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methylbenzyl)oxy]-1H-imidazole-2-carbaldehyde](/img/structure/B2442160.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2442161.png)

![1-[2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2442163.png)

![Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate](/img/structure/B2442164.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2442174.png)

![4-ethoxy-3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2442179.png)

![2-(4-fluorobenzamido)-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2442182.png)